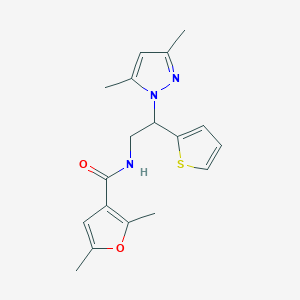![molecular formula C13H18ClN3O B2845988 3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride CAS No. 1443979-71-2](/img/structure/B2845988.png)
3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride is a chemical compound with the CAS Number: 1443979-71-2 . It has a molecular weight of 267.76 . The IUPAC name for this compound is 1-(3-(methylamino)propyl)-3-methylene-3,4-dihydroquinoxalin-2(1H)-one hydrochloride . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14-15H,1,5,8-9H2,2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder . The compound’s molecular weight is 267.76 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Stereoselective Synthesis for Antibiotic Applications
The compound has been involved in the stereoselective synthesis of key intermediates like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a crucial step in the preparation of fluoroquinolone antibiotics aimed at combating multidrug-resistant organisms causing community-acquired respiratory tract infections (Lall et al., 2012).
Reactivity with Acetylenecarboxylic Acid
The compound's derivatives have been explored for their reactivity with acetylenecarboxylic acid, leading to insights into hydrolysis mechanisms relevant to synthetic chemistry and pharmaceutical synthesis (Iwanami et al., 1964).
Antimicrobial Activity
Antimicrobial Quinoxaline Derivatives
Research has focused on synthesizing new quinoxaline derivatives with expected optimized antimicrobial activity, showcasing the compound's potential as a scaffold for developing novel antimicrobials (Singh et al., 2010).
Pharmacological Applications
Serotonin Receptor Antagonism
The compound has been utilized in the design and preparation of 3-chloroquinoxaline-2-carboxamides, demonstrating serotonin (5-HT3) receptor antagonistic activities, indicating its potential in developing treatments for gastrointestinal disorders (Mahesh et al., 2004).
Molecular Structure and Drug Design
Crystal Structure Analysis
Studies on the crystal structure of derivatives highlight the compound's relevance in understanding molecular configurations for drug design and development. The investigation of isomers and their structural differences underpins the versatile applications of quinoxaline derivatives in medicinal chemistry (Ahoya et al., 2010).
Antimalarial Activity
The synthesis of arylaminoquinoxalines and evaluation of their antimalarial activity in mice offer insights into the compound's potential use in developing novel antimalarial therapies (Rangisetty et al., 2001).
Anti-Cancer Drug Development
Innovative synthesis and evaluation of isoxazolequinoxaline derivatives have provided promising results for anti-cancer drug development, underscoring the compound's significance in oncological research (Abad et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-methyl-1-[3-(methylamino)propyl]quinoxalin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14H,5,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYXDJCJXOUMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

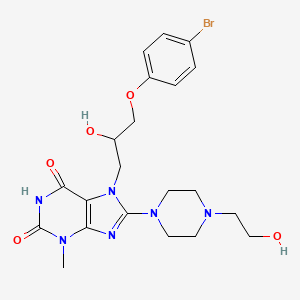
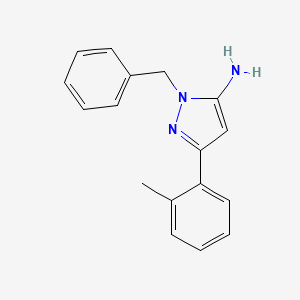

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2845910.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-phenoxyethyl)azetidine-3-carboxamide](/img/structure/B2845912.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)

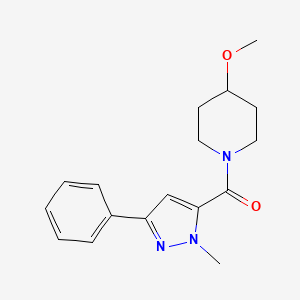
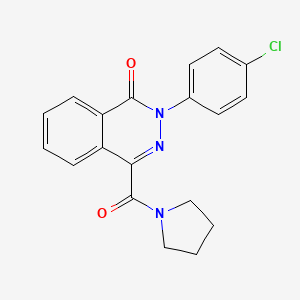
![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)
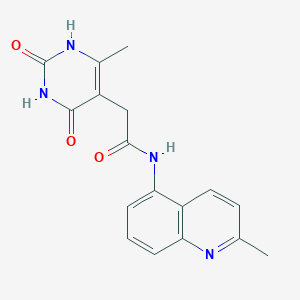
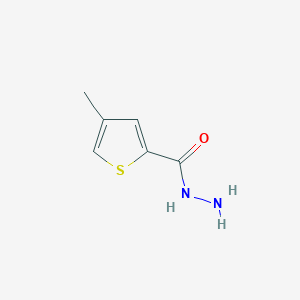
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)
